Cycloeucalenol

Plant Sterol Biosynthesis Enzyme Kinetics Cycloeucalenol Cycloisomerase

Cycloeucalenol is the sole valid substrate for cycloeucalenol cycloisomerase (EC 5.5.1.9) because its 4α-monomethyl structure avoids the steric hindrance of 4,4-dimethyl analogs like cycloartenol. It also provides a quantifiable cardiotonic effect (≈10% reduction in left atrial force), an MIC of 80 µg/mL against Cryptococcus gattii, and a 32-fold potentiation of norfloxacin. This evidence-backed, high-purity standard ensures reproducible results in enzyme kinetics, antifungal screening, and efflux-pump research.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 469-39-6
Cat. No. B201777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloeucalenol
CAS469-39-6
Synonymscycloeucalenol
cycloleucalenol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C
InChIInChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,25+,26+,27-,28+,29-,30+/m1/s1
InChIKeyHUNLTIZKNQDZEI-PGFZVWMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cycloeucalenol (CAS 469-39-6) Procurement Guide: A Cycloartane Triterpenoid with Differentiated Substrate Specificity and Biological Activity


Cycloeucalenol (CAS 469-39-6) is a 3β-sterol belonging to the pentacyclic triterpenoid class and a member of the phytosterol family . It is a natural tetracyclic triterpene alcohol found as a key intermediate in the sterol biosynthesis pathway of higher plants [1]. The compound has been isolated from various plant sources, including Eucalyptus microcorys, Boophone disticha, and Tinospora crispa [2]. As a cycloartane triterpenoid, cycloeucalenol features a characteristic cyclopropane ring at the C-9 and C-10 positions, distinguishing it from other phytosterols [3].

Why Cycloeucalenol Cannot Be Substituted by Cycloartenol or 24-Methylenecycloartanol in Sterol Biosynthesis Research


Generic substitution of cycloeucalenol with other 4,4-dimethyl sterols such as cycloartenol or 24-methylenecycloartanol is not scientifically valid due to fundamental differences in enzyme substrate specificity. Cycloeucalenol is a 4α-monomethyl sterol, whereas cycloartenol and 24-methylenecycloartanol possess a 4,4-dimethyl substitution pattern [1]. This structural distinction critically dictates their interaction with cycloeucalenol cycloisomerase (EC 5.5.1.9), the enzyme responsible for opening the cyclopropane ring in plant sterol biosynthesis [2]. The 4β-methyl group present in the 4,4-dimethyl sterols sterically hinders the enzymatic reaction, rendering them very poor substrates compared to cycloeucalenol [3]. Consequently, experiments relying on sterol pathway flux or enzyme kinetics cannot interchange these analogs without introducing significant experimental bias.

Cycloeucalenol (469-39-6) Quantitative Differential Evidence: Substrate Specificity, Antifungal Activity, and Cardiac Effects


Cycloeucalenol vs. Cycloartenol and 24-Methylenecycloartanol: Superior Substrate for Cycloeucalenol Cycloisomerase

In a comparative enzyme study using microsomal preparations from bramble tissue cultures (Rubus fruticosus), cycloeucalenol was efficiently converted to obtusifoliol, whereas the 4,4-dimethyl sterols cycloartenol and 24-methylenecycloartanol were identified as 'very poor substrates' under identical experimental conditions [1]. The study explicitly demonstrated that the enzyme cycloeucalenol cycloisomerase (EC 5.5.1.9) exhibits a marked preference for cycloeucalenol, which lacks the 4β-methyl group that sterically hinders the reaction in the 4,4-dimethyl sterols [2].

Plant Sterol Biosynthesis Enzyme Kinetics Cycloeucalenol Cycloisomerase

Cycloeucalenol vs. Cycloeucalenone: Differential Cardiac Contractility Effects on Rat Atria

In a direct comparative study of isolated rat atria, cycloeucalenol (1) demonstrated a differentiated pharmacological profile compared to its oxidized analog, cycloeucalenone (2). Cycloeucalenol slightly increased the right atrial force of contraction, while on the left atria, it produced an initial reduction followed by a sustained reduction of approximately 10% [1]. In contrast, cycloeucalenone exhibited only a slight change from control on both right and left atrial force [2]. These findings highlight a functional divergence between the alcohol and ketone forms.

Cardiotonic Cardiovascular Pharmacology Natural Product Pharmacology

Cycloeucalenol vs. Cycloeucalenone and 31-Norcyclolaudenone: Lack of α-Glucosidase and α-Amylase Inhibitory Activity

In a study evaluating the inhibitory activities of banana peel triterpenes against carbohydrate digestive enzymes, cycloeucalenol and its isomer exhibited insufficient inhibitory activity against both α-glucosidase and α-amylase, preventing the estimation of IC50 values [1]. In stark contrast, cycloeucalenone and 31-norcyclolaudenone demonstrated measurable inhibition, with IC50 values against α-glucosidase of 31.83 ± 2.46 μM and 38.85 ± 1.54 μM, respectively [2]. This highlights a critical structure-activity relationship where the C-3 carbonyl group is essential for enzyme inhibition, a feature absent in cycloeucalenol [3].

Antidiabetic Enzyme Inhibition Natural Product Screening

Cycloeucalenol Antifungal Activity: Species-Specific MIC Values

Cycloeucalenol exhibits species-specific antifungal activity, with a reported MIC of 80 µg/mL against Cryptococcus gattii [1]. This provides a quantitative benchmark for researchers investigating its antifungal potential. In a separate study, a mixture of cycloeucalenol and β-sitosterol displayed an MIC of 80 µg/mL against both Candida albicans and Cryptococcus gattii, indicating potential synergistic or additive effects [2].

Antifungal Natural Antifungals Plant Pathogens

Cycloeucalenol Cytotoxicity in SH-SY5Y Neuroblastoma Cells: Low Toxicity Profile

Cycloeucalenol exhibited a dose-dependent decrease in cell viability in human neuroblastoma SH-SY5Y cells. The IC50 values were determined to be 173.0 ± 5.1 μM using the MTT assay and 223.0 ± 6.4 μM using the neutral red assay [1]. These values are indicative of low cytotoxicity, suggesting a favorable safety profile for in vitro studies [2]. The compound was isolated as a mixture of regio-isomers in a 1.04:1 ratio [3].

Cytotoxicity Neurotoxicity Cell Viability

Cycloeucalenol as an Antibiotic Resistance Modulator: Potentiating Norfloxacin Activity

While cycloeucalenol itself lacks intrinsic antibacterial activity (MIC ≥ 512 μg/mL against Staphylococcus aureus), it exhibits a unique capability to modulate antibiotic resistance. When combined with norfloxacin at a concentration of 128 μg/mL, cycloeucalenol reduced the MIC of norfloxacin by 32-fold [1]. It also produced a two-fold reduction in the MICs for tetracycline and erythromycin [2]. This suggests a role in inhibiting bacterial efflux pumps, a mechanism distinct from direct antimicrobial action.

Antibiotic Resistance Efflux Pump Inhibition Antimicrobial Adjuvants

Cycloeucalenol (CAS 469-39-6) Evidence-Based Research Applications


Plant Sterol Biosynthesis Research: Investigating Cycloeucalenol Cycloisomerase Activity

Cycloeucalenol is the optimal substrate for studying cycloeucalenol cycloisomerase (EC 5.5.1.9), the enzyme that catalyzes the opening of the cyclopropane ring in plant sterol biosynthesis [1]. Researchers investigating sterol pathway flux, enzyme kinetics, or the mechanism of cyclopropane ring cleavage should prioritize cycloeucalenol over its 4,4-dimethyl analogs (cycloartenol, 24-methylenecycloartanol), which are very poor substrates for this enzyme [2].

Cardiotonic Agent Research: Evaluating Mild Cardiotonic Effects in Isolated Atrial Models

Cycloeucalenol is the relevant compound for researchers investigating mild cardiotonic effects, as demonstrated by its specific action on isolated rat atria [3]. Unlike cycloeucalenone, which shows negligible change, cycloeucalenol produces a quantifiable ~10% sustained reduction in left atrial force and a slight increase in right atrial force [4]. This makes it a valuable reference compound for comparative pharmacology studies of natural cardiotonic agents.

Antifungal Susceptibility Testing: Use as a Reference Standard Against Cryptococcus Species

Cycloeucalenol can be employed as a quantitative reference standard in antifungal susceptibility assays, particularly against Cryptococcus gattii, where it exhibits an MIC of 80 µg/mL [5]. This defined activity allows for comparative evaluation of novel antifungal agents or for studying structure-activity relationships within the cycloartane triterpenoid class.

Antibiotic Resistance Modulation Studies: Investigating Efflux Pump Inhibition

Given its ability to potentiate the activity of norfloxacin (32-fold MIC reduction) and other antibiotics, cycloeucalenol is a valuable tool for researchers studying bacterial efflux pump mechanisms and antibiotic resistance [6]. It can be used as a model compound to investigate the structure-activity requirements for efflux pump inhibition and to screen for novel antibiotic adjuvants.

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